[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine
Overview
Description
“[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the IUPAC name 4-(1-pyrrolidinylmethyl)benzylamine . It has a molecular weight of 190.29 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 . Unfortunately, the search results do not provide detailed information about the bond angles, bond lengths, and dihedral angles of this molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.29 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Pyrrolidine derivatives play a critical role in the study of drug metabolism and pharmacokinetics. For instance, pyrrolidinophenone derivatives have been evaluated for their impact on cytochrome P450 enzymes, which are crucial for drug metabolism. Such studies are essential for predicting drug-drug interactions and understanding the metabolism of various pharmaceuticals (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, found in compounds similar to "[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine," is extensively utilized in medicinal chemistry to develop treatments for human diseases. Pyrrolidine's saturated scaffold allows for efficient pharmacophore space exploration due to its sp3-hybridization, contributing significantly to stereochemistry and three-dimensional coverage (Petri et al., 2021).
Mitochondrial Permeability and Neurotoxicity
Research on the neurotoxic effects of compounds like MPTP, which shares structural similarities with pyrrolidinophenone derivatives, helps in understanding the pathogenesis of diseases like Parkinson's. Such studies focus on how mitochondrial dysfunction contributes to neuronal death and disease progression (Tatton et al., 1999).
Pharmacophore Design for Kinase Inhibitors
Compounds with pyrrolidine structures are involved in the design of kinase inhibitors, indicating their broad applicability in developing targeted therapies for various diseases, including cancer and inflammatory disorders. This underscores the versatility of pyrrolidine derivatives in drug design and development (Scior et al., 2011).
Toxicology and Analytical Chemistry
Pyrrolidinophenone derivatives, including compounds similar to "this compound," are subjects of toxicological studies and analytical method development. Understanding their metabolism, detection, and toxicological impact is crucial for public health, particularly considering their potential recreational use and abuse (Synbulatov et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as α-pihp, have been shown to inhibit the uptake of dopamine and norepinephrine . These neurotransmitters play crucial roles in the regulation of mood, attention, and the reward system in the brain.
Biochemical Pathways
By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . The downstream effects of this could include enhanced alertness, mood elevation, and increased energy levels.
Result of Action
Based on its potential targets, it could lead to prolonged activation of dopamine and norepinephrine receptors, potentially resulting in mood elevation, increased alertness, and other stimulant-like effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.
Biochemical Analysis
Biochemical Properties
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the uptake of dopamine and norepinephrine, acting as a norepinephrine-dopamine reuptake inhibitor . This interaction suggests that this compound can influence neurotransmitter levels and signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antiproliferative activities against certain cancer cell lines such as SW620 and HeLa cells . This indicates that this compound can influence cell growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, which means it binds to and inhibits the transporters responsible for the reuptake of these neurotransmitters . This inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, high doses have been associated with psychomotor stimulation and potential neurotoxicity, similar to other psychostimulants.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that metabolize neurotransmitters, affecting metabolic flux and metabolite levels . This interaction can influence the overall metabolic state of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn affect its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules.
Properties
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWZVJGBUZLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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